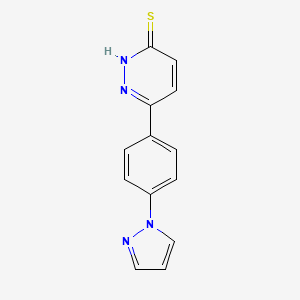

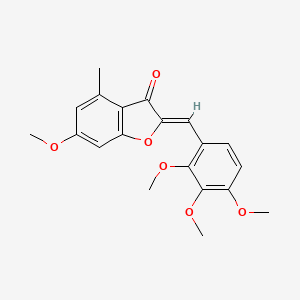

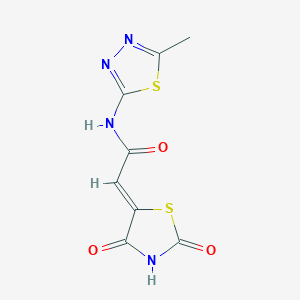

Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MEAQ is a synthetic compound that was first developed in the 1970s. Since then, it has been the subject of numerous studies, and its potential applications in scientific research have been explored in depth. This compound has been found to have a range of interesting properties, including its ability to interact with biological systems in unique ways.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinoline derivatives, including Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate, are widely recognized for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces to form stable chelating complexes, significantly reducing corrosion. This behavior is attributed to their high electron density, which facilitates the formation of coordination bonds with surface metallic atoms. The inclusion of polar substituents like methoxy enhances their effectiveness, making them valuable in protecting metals against corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

The structural features of quinoline and its derivatives have been exploited in the synthesis of materials for optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, exhibit significant potential for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research demonstrates that quinoline-based compounds can contribute to the development of novel optoelectronic materials, highlighting their versatility beyond medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Green Chemistry Approaches

Quinoline's synthetic versatility aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and the promotion of environmentally friendly methods. The development of greener synthetic pathways for quinoline and its derivatives offers a sustainable approach to accessing a broad spectrum of compounds with potential applications in pharmaceuticals, agrochemicals, and other industries. This approach minimizes environmental impact and aligns with the goals of sustainable chemical practices (Nainwal et al., 2019).

Alkoxycarbonylation of Phytogenic Substrates

The alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts, involving compounds similar to Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate, represents an innovative approach for producing ester products. This methodology offers an alternative to conventional feedstocks, addressing challenges related to resource conservation, waste minimization, and environmental safety. The process has significant implications for the chemical industry, especially in the production of polymers and other chemical products derived from renewable resources (Sevostyanova & Batashev, 2023).

Eigenschaften

IUPAC Name |

ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(17)11-8-16-12-6-5-9(18-3)7-10(12)13(11)15-2/h5-8H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOYLMRKNGWSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

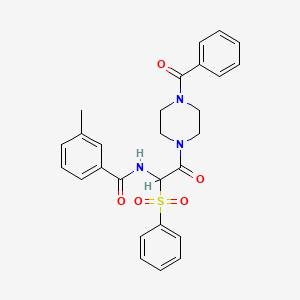

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)

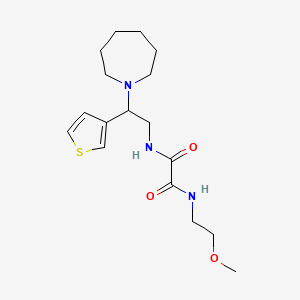

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)

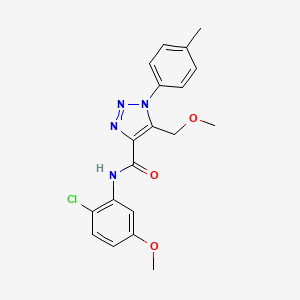

![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)

![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)

![(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2636607.png)